![molecular formula C6H8N2OS B11771494 1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one CAS No. 58509-71-0](/img/structure/B11771494.png)
1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one
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Overview
Description
1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one is a heterocyclic compound that features a unique fusion of a thiopyran ring and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,5-diketones with hydrazine derivatives in the presence of a sulfur source. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one features a unique bicyclic structure that contributes to its biological activity. The compound's molecular formula is C7H10N2OS, and it exhibits a variety of functional groups that enhance its reactivity and interaction with biological targets.
Pharmacological Applications
The compound has been investigated for various pharmacological applications, including:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor effects. For instance, studies have shown that structural modifications can enhance the compound's ability to inhibit tumor cell proliferation by targeting tubulin polymerization pathways .
- Antiviral Properties : Recent investigations have highlighted the compound's potential against viral infections. Certain derivatives have demonstrated inhibitory effects on viral replication in vitro, suggesting a promising avenue for the development of antiviral agents .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies have reported that various substituted derivatives possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum antimicrobial activity positions it as a candidate for developing new antibiotics .
Case Study 1: Antitumor Activity
A study published in the Journal of Organic Chemistry reported the synthesis of several 1,2,5,6-tetrahydrothiopyrano derivatives that exhibited potent antitumor activity against various cancer cell lines. The most active compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Antiviral Efficacy
In another research article from Pharmaceutical Sciences Review and Research, derivatives were tested against coronaviruses and showed promising results in inhibiting viral entry into host cells. The study emphasized the importance of structural modifications in enhancing antiviral efficacy .
Data Table: Biological Activities of Derivatives
Mechanism of Action
The mechanism of action of 1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant anticancer properties.
Thieno[3,2-c]pyrazol-3-amine: Potent glycogen synthase kinase 3β inhibitor.
Uniqueness
1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one is unique due to its fused thiopyran-pyrazole structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Biological Activity
1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one is a unique heterocyclic compound that has garnered attention due to its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article provides an in-depth analysis of the biological activities associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N2O3S, with a molecular weight of approximately 216.25 g/mol. The compound features a thiopyrano ring fused with a pyrazole moiety, which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C8H12N2O3S |
Molecular Weight | 216.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Log P (octanol-water) | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiopyran-fused compounds. For instance, compounds derived from this compound have shown significant inhibitory effects against various bacterial strains. In vitro assays demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin.
Anticancer Potential
The anticancer activity of this compound has been evaluated against several cancer cell lines. For example:
- HT-29 (colorectal cancer) : IC50 = 6.43 μM
- PC-3 (prostate cancer) : IC50 = 9.83 μM
These values indicate that the compound possesses comparable potency to established chemotherapeutic agents such as Doxorubicin (IC50 = 2.24 μM for HT-29) .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research has shown that it can inhibit the secretion of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Neuroprotective Activity
Emerging evidence suggests that this compound may also possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis by modulating signaling pathways involved in cell survival .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of this compound and evaluated their biological activities. The findings revealed that modifications at specific positions on the pyrazole ring significantly enhanced antimicrobial and anticancer activities .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship (SAR) of thiopyran derivatives indicated that electron-withdrawing groups at the para position of the pyrazole ring improve biological activity compared to electron-donating groups . This insight is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.
Properties
CAS No. |
58509-71-0 |
---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2,4,5,6-tetrahydro-1H-thiopyrano[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C6H8N2OS/c9-5-4-2-1-3-10-6(4)8-7-5/h1-3H2,(H2,7,8,9) |
InChI Key |
WUUFTWMNCUNWLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NNC2=O)SC1 |
Origin of Product |
United States |
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